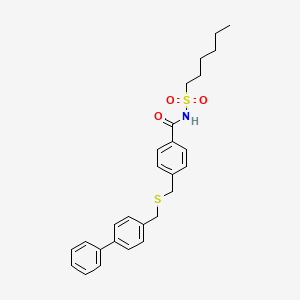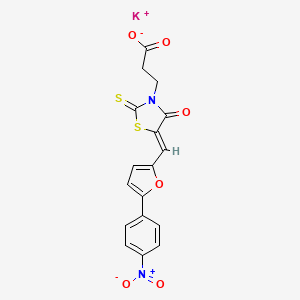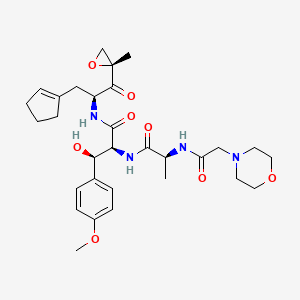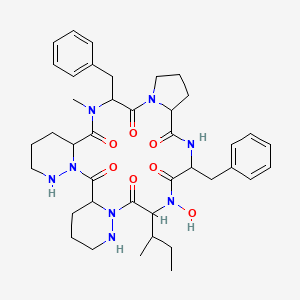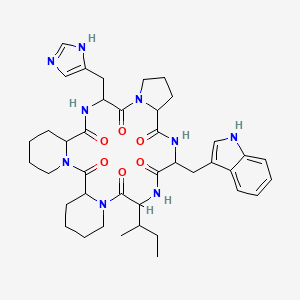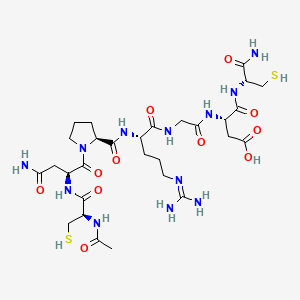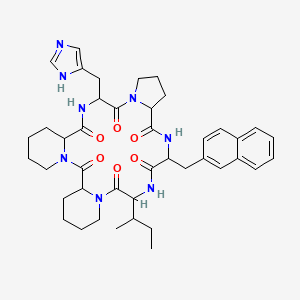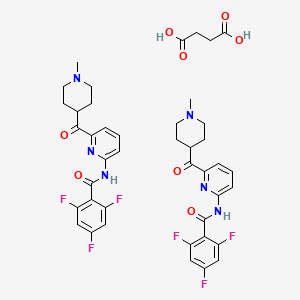
Lasmiditan succinate
説明
Lasmiditan succinate, also known as Reyvow, is an oral medication used to treat acute migraine headaches with or without aura . It is not used to prevent migraine headaches . Lasmiditan works in the brain to relieve the pain from migraine headaches . It is not an ordinary pain reliever and will not help with any kind of pain other than migraine headaches . It was first approved for use in the United States in October 2019 .
Synthesis Analysis
The synthesis of Lasmiditan involves several steps. The process includes reacting a compound of formula IX with N-methoxymethylamine or salt thereof to obtain a compound of formula VII; reacting the compound of formula VII with a compound of formula XIV to obtain lasmiditan or salts thereof . The final product, Lasmiditan hemi succinate, is prepared by reacting lasmiditan with succinic acid .Molecular Structure Analysis
Lasmiditan succinate has a molecular formula of C42H42F6N6O8 and a molecular weight of 872.8 g/mol . The IUPAC name for Lasmiditan succinate is butanedioic acid;2,4,6-trifluoro- N - [6- (1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide .Chemical Reactions Analysis
Lasmiditan is an abortive migraine medication, which means it is used to help treat a migraine attack rather than prevent a migraine headache . It works by blocking the pain pathways in the brain . Unlike triptans, which are the gold-standard of treatment for migraines, lasmiditan does not constrict blood vessels in the heart and brain .Physical And Chemical Properties Analysis
Lasmiditan succinate has a molecular formula of C42H42F6N6O8 and a molecular weight of 872.8 g/mol . The IUPAC name for Lasmiditan succinate is butanedioic acid;2,4,6-trifluoro- N - [6- (1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide .科学的研究の応用
Migraine Treatment
Lasmiditan is primarily used in the treatment of migraines . It’s a highly selective agonist of 5-HT 1F receptors, which allows for the successful termination of migraines without causing vasoconstriction . This selectivity and the ability to terminate migraines through neuronal inhibition has resulted in the creation of a new class of anti-migraine medications in which lasmiditan is the first and only member: the neurally-acting anti-migraine medications (NAAMAs) .
Experimental Procedure: In the CENTURION study, patients were randomized 1:1:1 to one of the three treatment groups for four attacks: (a) lasmiditan 100 mg; (b) lasmiditan 200 mg; or © control group . The primary endpoints were pain freedom at 2 h (first attack) and pain freedom at 2 h in at least two out of three attacks .
Results: Both doses of lasmiditan showed improvement versus placebo for pain freedom at 2 h after the first attack, with lasmiditan 200 mg showing nominal significance . An early onset of effect was observed with lasmiditan versus placebo . Both doses of lasmiditan showed better results for all key secondary endpoints versus placebo . The most commonly reported treatment-emergent adverse event across all groups was dizziness .
Long-term Migraine Management
Lasmiditan has also been studied for its long-term effects in managing migraines .
Experimental Procedure: In a post hoc analysis of data from the 12-month, open-label extension (OLE) of the phase 3, double-blind, randomized, controlled CENTURION trial, the efficacy and safety of lasmiditan as acute treatment across four migraine attacks were examined . The initial lasmiditan dose was 100 mg, with dose adjustments to 50 mg or 200 mg allowed at the investigator’s discretion .
Results: All dosing patterns were associated with clinical and patient-reported improvement . The 100-mg group had the highest proportion of patients reporting improvement in the Patient Global Impression of Change – Migraine Headache Condition (56.5% vs 33.4%–52.2%) . In comparison, all three groups that made dose adjustments had higher rates of completion compared to the 100-mg group (72.1%–83.3% vs 68.9%) . The frequency of adverse events decreased with continued use of lasmiditan . Concomitant triptans and lasmiditan use did not increase adverse event frequency .
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Lasmiditan may cause marked driving impairment . Patients may not be able to assess their driving competence or degree of impairment after taking the drug . Drinking alcohol with this medicine can cause side effects . The potential cardiovascular benefit needs to be weighed against the increased central nervous system risks observed with lasmiditan .
特性
IUPAC Name |
butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIHUHNGPOCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F6N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195991 | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lasmiditan succinate | |
CAS RN |
439239-92-6 | |
| Record name | Lasmiditan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASMIDITAN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)

